molecular formula C8H5F2NO3 B1426193 1-(2,3-Difluoro-5-nitrophenyl)ethanone CAS No. 1310349-62-2

1-(2,3-Difluoro-5-nitrophenyl)ethanone

Cat. No. B1426193
M. Wt: 201.13 g/mol
InChI Key: PLTMHFLCEOZGLP-UHFFFAOYSA-N
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Description

“1-(2,3-Difluoro-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5F2NO3 . It is a derivative of benzophenone and has gained significance as a potent fluorogenic labeling reagent.


Molecular Structure Analysis

The InChI code for “1-(2,3-Difluoro-5-nitrophenyl)ethanone” is 1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3 . This indicates that the compound has a molecular weight of 201.13 .


Physical And Chemical Properties Analysis

“1-(2,3-Difluoro-5-nitrophenyl)ethanone” is a solid at room temperature .

Scientific Research Applications

Phase Equilibrium and Ternary Phase Diagrams

The research conducted by Li et al. (2019) focused on the solid-liquid phase equilibrium and ternary phase diagrams of closely related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone. This study is significant for understanding the crystallization and solubility behavior of similar nitrophenyl ethanones, including 1-(2,3-Difluoro-5-nitrophenyl)ethanone, in different solvents (Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Androsov et al. (2010) demonstrated the use of a compound structurally similar to 1-(2,3-Difluoro-5-nitrophenyl)ethanone, 1-(2-chloro-5-nitrophenyl)ethanone, in the synthesis of aminobenzo[b]thiophenes. This research indicates the potential utility of 1-(2,3-Difluoro-5-nitrophenyl)ethanone in synthesizing similar organic compounds (Androsov et al., 2010).

Charge Density Analysis in Molecular Structures

Hibbs et al. (2003) conducted a charge density analysis on 1-(2-hydroxy-5-nitrophenyl)ethanone, revealing detailed insights into intra- and intermolecular bonding features. This research provides a basis for understanding the electronic structure and bonding characteristics in similar compounds, including 1-(2,3-Difluoro-5-nitrophenyl)ethanone (Hibbs et al., 2003).

Microwave-Assisted Synthesis Protocols

Curti et al. (2009) explored the microwave-assisted synthesis of dihydrofurans using compounds structurally related to 1-(2,3-Difluoro-5-nitrophenyl)ethanone. This study highlights the potential of using similar methods for the efficient synthesis of complex organic molecules using 1-(2,3-Difluoro-5-nitrophenyl)ethanone (Curti et al., 2009).

Schiff Base Synthesis and Structural Analysis

Raza et al. (2021) focused on the synthesis of Schiff bases using similar compounds to 1-(2,3-Difluoro-5-nitrophenyl)ethanone. Their study provides insights into the potential applications of 1-(2,3-Difluoro-5-nitrophenyl)ethanone in synthesizing Schiff bases, which are crucial in various fields of chemistry (Raza et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(2,3-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMHFLCEOZGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726830
Record name 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluoro-5-nitrophenyl)ethanone

CAS RN

1310349-62-2
Record name 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen 1-(2,3-difluoro-phenyl)-ethanone (5.0 g (32 mmol) was added dropwise to sulphuric acid (95-97%, 20 ml), cooled to 0° C., at such a rate that the temperature was maintained below 5° C. Thereafter, the reaction mixture was cooled to −15° C. and a solution of nitric acid (3.22 ml, 46.4 mmol) in sulphuric acid (95-97%, 4.6 ml) was added dropwise at −15° C. After stirring at −10° C. for 45 minutes, the mixture was poured on ice. Ethyl acetate was added, then the organic layer separated, washed with water, dried over sodium sulphate, and evaporated at reduced pressure. Purification of the crude light yellow oil (5.64 g) by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 0:100 yielded the 1-(2,3-difluoro-5-nitro-phenyl)-ethanone (1.83 g, 28% of theory) as a light yellow oil together with a mixture of 1-(2,3-difluoro-5-nitro-phenyl)-ethanone and 1-(2,3-difluoro-6-nitro-phenyl)-ethanone.
Name
nitrogen 1-(2,3-difluoro-phenyl)-ethanone
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0 (± 1) mol
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20 mL
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3.22 mL
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4.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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